molecular formula C20H16F2N4O3S B2755961 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946290-82-0

2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2755961
CAS No.: 946290-82-0
M. Wt: 430.43
InChI Key: YYZTWZPHPIKKMW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
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Biological Activity

2,5-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology. Its unique structure, characterized by a sulfonamide group and an imidazo[1,2-b]pyridazine moiety, suggests various biological activities, particularly in antimicrobial and cardiovascular contexts.

Chemical Structure and Properties

The compound features:

  • Fluorine Substituents : Enhances lipophilicity and metabolic stability.
  • Imidazo[1,2-b]pyridazine Moiety : Known for its presence in several bioactive compounds, potentially contributing to antimicrobial activity.
  • Sulfonamide Group : Commonly associated with inhibition of bacterial growth through interference with folate biosynthesis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Dihydropteroate Synthase (DHPS) : This mechanism is typical for sulfonamides, leading to disrupted folate biosynthesis in bacteria.
  • Antimicrobial Activity : The imidazo[1,2-b]pyridazine structure may enhance its effectiveness against various pathogens by disrupting peptidoglycan synthesis.

Antimicrobial Efficacy

Research indicates that compounds featuring the imidazo[1,2-b]pyridazine scaffold exhibit notable antimicrobial properties. For instance:

  • Bactericidal Activity : Studies have shown that derivatives of this class can effectively target Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating their potency against resistant strains .
CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
M6Klebsiella pneumoniae15007500
M19Pseudomonas aeruginosa15001500

Cardiovascular Effects

Some studies have explored the cardiovascular implications of sulfonamide derivatives:

  • Perfusion Pressure Changes : Research on related sulfonamides indicates potential effects on coronary resistance and perfusion pressure in isolated rat heart models . The findings suggest that these compounds can modulate cardiovascular function, although specific data on the compound remains limited.

Case Studies

  • Antimicrobial Activity Against Mycobacterium tuberculosis :
    • A study assessing various derivatives highlighted that compounds similar to this compound showed promising results against Mycobacterium tuberculosis, emphasizing the need for further exploration into its efficacy .
  • Sulfonamide Derivatives' Impact on Cardiovascular Health :
    • Research indicated that certain sulfonamide derivatives could lower perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .

Properties

IUPAC Name

2,5-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c1-12-3-4-13(17-11-26-19(23-17)7-8-20(24-26)29-2)9-16(12)25-30(27,28)18-10-14(21)5-6-15(18)22/h3-11,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZTWZPHPIKKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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